molecular formula C7H10O3 B14652773 Methyl 3-methyl-2-oxopent-3-enoate CAS No. 52893-08-0

Methyl 3-methyl-2-oxopent-3-enoate

Cat. No.: B14652773
CAS No.: 52893-08-0
M. Wt: 142.15 g/mol
InChI Key: UVRACYVHRNTPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-2-oxopent-3-enoate is an organic compound with the molecular formula C7H10O3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated ester and a ketone group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the condensation of methyl acetoacetate with acetone in the presence of a base, followed by esterification. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production, minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxopent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2-oxopent-3-enoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of polymers, resins, and coatings

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxopent-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its α,β-unsaturated ester moiety allows it to undergo Michael addition reactions, forming covalent bonds with nucleophiles. These interactions are crucial in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-oxopent-3-enoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an ester and a ketone group in conjugation enhances its versatility in chemical synthesis and industrial processes .

Properties

CAS No.

52893-08-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-methyl-2-oxopent-3-enoate

InChI

InChI=1S/C7H10O3/c1-4-5(2)6(8)7(9)10-3/h4H,1-3H3

InChI Key

UVRACYVHRNTPPY-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.